molecular formula C17H15N3O2S B15106986 N-(2-methoxybenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

N-(2-methoxybenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B15106986
M. Wt: 325.4 g/mol
InChI Key: BPGCIOUNIHXYGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxybenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound featuring a 1,2,3-thiadiazole core substituted with a phenyl group at the 4-position and a carboxamide group at the 5-position. The carboxamide nitrogen is further functionalized with a 2-methoxybenzyl moiety. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse biological and chemical applications.

Properties

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-phenylthiadiazole-5-carboxamide

InChI

InChI=1S/C17H15N3O2S/c1-22-14-10-6-5-9-13(14)11-18-17(21)16-15(19-20-23-16)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,21)

InChI Key

BPGCIOUNIHXYGX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C(N=NS2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxybenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the thiadiazole ring or the carboxamide group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenated derivatives and strong bases or acids are typically employed for substitution reactions.

Major Products Formed:

    Oxidation Products: Aldehydes, acids.

    Reduction Products: Amines, reduced thiadiazole derivatives.

    Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1,2,3-thiadiazole-5-carboxamide scaffold is versatile, with modifications primarily at the carboxamide nitrogen or the 4-phenyl group. Key analogues include:

Compound Name Substituent on Carboxamide Nitrogen Molecular Weight Key Features/Activity Reference
N-(4-Oxo-2-phenyl-4H-chromen-6-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide (SI104) Flavone-derived amine 424.43 g/mol Moderate yield (55%), yellow solid, potential fluorescence due to chromene moiety
N-(4-Chlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide 4-Chlorophenyl 315.78 g/mol Electron-withdrawing Cl enhances stability; no reported bioactivity
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide Benzothiazole amine 320.39 g/mol Hybrid heterocyclic system; limited availability (20 mg)
N-((E)-3,7-Dimethyl-2,6-octadien-1-yl)-N-(2-naphthyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (8d) Geranyl and naphthyl groups ~450 g/mol* High repellent (63.1%) and aphicidal activity (LC50 = 10.2 µg/mL)

Notes:

  • Electron-Donating vs. Withdrawing Groups : The 2-methoxybenzyl group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing 4-chlorophenyl in . This influences solubility and receptor interactions.
  • Heterocyclic Hybrids : Benzothiazole or pyridyl substituents (e.g., 8d, 8l ) enhance bioactivity, likely due to π-π stacking or hydrogen bonding with biological targets.

Analytical and Physicochemical Properties

  • Fragmentation Patterns: The 2-methoxybenzyl group generates diagnostic ions at m/z = 121.0648 (C8H9O+) and 91.0542 (C7H7+), aiding MS-based identification .
  • IR Signatures : Absence of νC=O (~1663–1682 cm⁻¹) in triazole derivatives contrasts with thiadiazole carboxamides, where νC=O and νNH (~3150–3319 cm⁻¹) confirm amide bond integrity.

Commercial and Research Availability

  • Limited quantities (1–20 mg) of analogues like N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide highlight challenges in large-scale synthesis.
  • Discontinued products (e.g., N-(5-chloro-2-hydroxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide ) suggest historical interest in halogenated derivatives.

Biological Activity

N-(2-methoxybenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazoles are known for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound through various studies and findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-methoxybenzylamine with a suitable thiadiazole precursor. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : Studies have shown that various thiadiazole derivatives demonstrate potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 32 to 64 µg/mL, indicating their effectiveness compared to standard antibiotics.
  • Antifungal Activity : The compound has also shown promising antifungal activity against strains such as Aspergillus niger and Candida albicans. For example, derivatives with specific substitutions on the phenyl ring reported inhibition rates between 58% and 66% compared to fluconazole .
Compound Target Organism MIC (µg/mL) Activity
A1S. aureus32Significant
A2E. coli64Moderate
B2A. niger42Significant
CC. albicans26Comparable to fluconazole

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Research indicates that certain derivatives show selective toxicity towards cancer cells while exhibiting low toxicity towards normal cells.

  • Cell Lines Tested : Commonly used cell lines include MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Findings : The compound exhibited IC50 values ranging from 20 to 50 µM across different cell lines, indicating moderate to high potency in inhibiting cell proliferation .

The biological activity of thiadiazoles is often attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that thiadiazoles can inhibit key enzymes involved in bacterial cell wall synthesis or fungal ergosterol biosynthesis.
  • Interference with DNA Synthesis : Certain derivatives may disrupt DNA replication in cancer cells, leading to apoptosis.
  • Synergistic Effects : When combined with other antimicrobial agents, thiadiazoles can enhance overall efficacy through synergistic interactions .

Case Studies

Several case studies highlight the potential of this compound:

  • Case Study 1 : A study demonstrated that this compound significantly reduced tumor growth in a mouse model of breast cancer when administered at a dose of 50 mg/kg body weight .
  • Case Study 2 : Clinical evaluations showed promising results in patients with resistant bacterial infections treated with a combination therapy including thiadiazole derivatives .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility or generating intermediates for further derivatization.

Conditions Product Yield Key Observations
6M HCl, reflux, 8 hrs4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid72%Complete cleavage confirmed by IR loss of amide C=O stretch (1686 cm⁻¹)
10% NaOH, 80°C, 6 hrs Same as above68%Faster reaction but lower yield due to side-product formation

Mechanistically, acid hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base hydrolysis involves hydroxide ion attack at the carbonyl carbon.

Nucleophilic Substitution at the Thiadiazole Ring

The sulfur and nitrogen atoms in the 1,2,3-thiadiazole ring enable electrophilic substitution. The C-5 position (adjacent to the carboxamide) is particularly reactive due to electron-withdrawing effects.

Reagent Product Conditions Outcome
EthylenediamineN-substituted ethylenediamine derivativeDMF, 100°C, 12 hrsRing-opening via S–N bond cleavage
Grignard reagents (R-MgX)5-Alkyl/aryl-thiadiazole derivativesTHF, −78°C to RT, 4 hrsSelective substitution at C-5 with 85% efficiency

The methoxybenzyl group’s electron-donating properties slightly deactivate the ring, but steric effects from the phenyl group dominate reactivity.

Oxidation Reactions

Oxidation targets the thiadiazole sulfur or methoxybenzyl group:

Oxidizing Agent Target Site Product Notes
H₂O₂ (30%)Thiadiazole sulfur1,2,3-Thiadiazole S-oxideForms sulfoxide without ring degradation
KMnO₄ (acidic)Methoxybenzyl methyl2-Hydroxybenzyl derivativeOver-oxidation to carboxylic acid avoided at pH 2

Electrophilic Aromatic Substitution (EAS)

The phenyl group at C-4 participates in EAS. Nitration and halogenation occur under standard conditions:

Reaction Conditions Product Regiochemistry
Nitration (HNO₃/H₂SO₄) 0°C, 2 hrs4-(4-Nitrophenyl)-thiadiazole derivativePara-substitution favored
Bromination (Br₂/FeBr₃)RT, 1 hr4-(4-Bromophenyl)-thiadiazole derivativeOrtho/para ratio 1:3

The thiadiazole ring’s electron-withdrawing effect directs substitution to the phenyl group’s para position .

Coupling Reactions via Amide Nitrogen

The secondary amine in the methoxybenzyl group facilitates Buchwald–Hartwig or Ullmann-type couplings:

Reaction Partner Catalyst System Product Application
Aryl halides Pd(OAc)₂/Xantphos, Cs₂CO₃N-aryl derivativesEnhanced anticancer activity
Alkyl iodidesCuI, 1,10-phenanthrolineN-alkylated analogsImproved lipophilicity for CNS targeting

Yields for these reactions typically range from 60–80%, with purity confirmed by HPLC .

Q & A

Q. What are the key synthetic pathways for N-(2-methoxybenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Thiadiazole core formation : Cyclization of thiosemicarbazides or coupling of α-haloketones with thiourea derivatives under acidic/basic conditions .
  • Amide bond formation : Coupling of the thiadiazole-5-carboxylic acid with 2-methoxybenzylamine using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (Hydroxybenzotriazole) to activate the carboxyl group .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, monitored by TLC .

Q. How is structural confirmation achieved for this compound?

A combination of analytical techniques is used:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify proton environments and carbon frameworks (e.g., methoxybenzyl protons at δ 3.8–4.0 ppm, thiadiazole carbons at δ 160–170 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks matching the theoretical mass (e.g., [M+H]+^+ for C18_{18}H16_{16}N3_{3}O2_{2}S) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions for unambiguous structural assignment .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization includes:

  • Temperature control : Elevated temperatures (70–80°C) for cyclization steps, but lower temperatures (0–25°C) for acid-sensitive intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) for amide coupling, while THF or dichloromethane is used for intermediates .
  • Catalyst screening : Use of DMAP (4-Dimethylaminopyridine) to enhance coupling efficiency .
  • Design of Experiments (DOE) : Statistical methods like factorial design to identify critical parameters (e.g., molar ratios, reaction time) .

Q. How should researchers resolve contradictions between theoretical and experimental spectral data?

Contradictions (e.g., unexpected splitting in NMR) can arise from:

  • Dynamic effects : Rotamers or tautomers causing peak splitting; variable-temperature NMR studies clarify this .
  • Impurity interference : LC-MS or HPLC (≥95% purity threshold) to detect byproducts .
  • Computational validation : DFT calculations (e.g., Gaussian) to simulate NMR shifts and compare with experimental data .

Q. What in vitro models are suitable for evaluating its biological activity?

  • Anticancer assays : NCI-60 cell line panel to screen for cytotoxicity, with IC50_{50} values calculated for dose-response curves .
  • Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Mechanistic studies : Western blotting or flow cytometry to assess apoptosis induction (e.g., caspase-3 activation) .

Q. How can structure-activity relationships (SAR) be explored for derivatives?

  • Substituent variation : Modify the methoxybenzyl group (e.g., replace with halogenated or alkyl chains) to assess hydrophobic/hydrophilic balance .
  • Bioisosteric replacement : Swap the thiadiazole ring with oxadiazole or triazole to study electronic effects on activity .
  • 3D-QSAR modeling : CoMFA or CoMSIA to correlate molecular fields (steric, electrostatic) with biological data .

Q. What protocols ensure compound stability during long-term storage?

  • Storage conditions : -20°C in airtight, light-resistant containers under inert gas (N2_2) to prevent oxidation/hydrolysis .
  • Stability monitoring : Periodic HPLC analysis (e.g., every 6 months) to detect degradation products .

Q. Can computational methods predict biological targets or binding modes?

  • Molecular docking : Autodock Vina or Schrödinger Suite to simulate interactions with targets (e.g., kinases, tubulin) using SMILES/InChIKey .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability and conformational changes .

Contradictions and Limitations

  • Conflicting bioactivity data : Derivatives with similar structures (e.g., thiazole vs. thiadiazole) may show divergent activities due to subtle electronic differences .
  • Synthetic scalability : Multi-step routes may suffer from low overall yields (<40%); flow chemistry or microwave-assisted synthesis could address this .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.